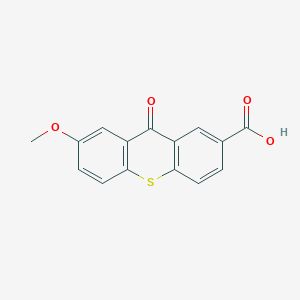![molecular formula C11H16ClNO3 B14651364 1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL CAS No. 52181-40-5](/img/structure/B14651364.png)
1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is a chemical compound with a complex structure that includes a chlorophenoxy group, a hydroxyethylamino group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL typically involves the reaction of 2-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including anti-inflammatory and analgesic actions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
- 1-(2-Methoxyphenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
- 1-(2-Nitrophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL
Uniqueness
1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
52181-40-5 |
|---|---|
Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C11H16ClNO3/c12-10-3-1-2-4-11(10)16-8-9(15)7-13-5-6-14/h1-4,9,13-15H,5-8H2 |
InChI Key |
UDNXXJDGJSYYKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CNCCO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
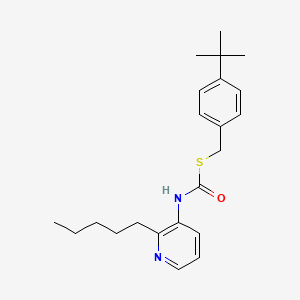
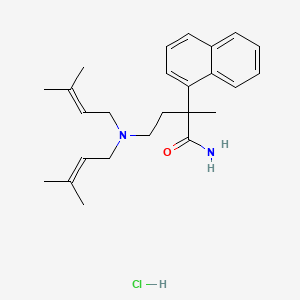

![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)

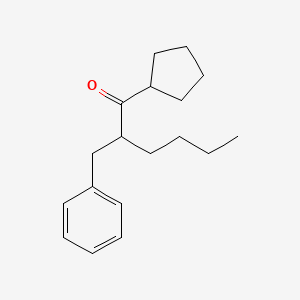
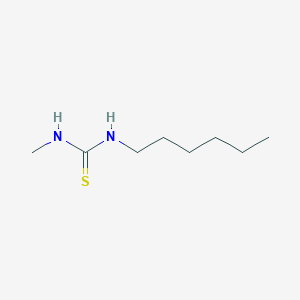
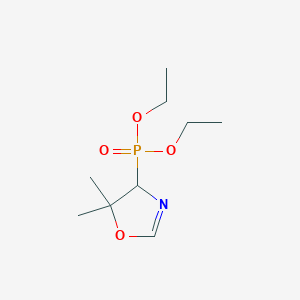
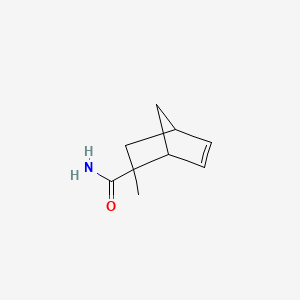
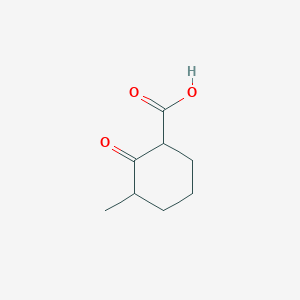
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
